The synthesis of BMS-986020 has been accomplished through innovative methods, notably a palladium-catalyzed tandem borylation/Suzuki reaction. This method allows for the efficient construction of the compound on a multi-kilogram scale, making it suitable for further pharmacological studies and clinical trials . The synthesis involves several steps:
The molecular structure of BMS-986020 can be described as a triazole carboxylic acid derivative. Key structural features include:
This structure facilitates its binding to the lysophosphatidic acid receptor 1, inhibiting its activity and thus affecting downstream signaling pathways related to fibrosis and inflammation .
BMS-986020 participates in several chemical reactions primarily associated with its interaction with biological receptors:
The compound's inhibitory effects have been quantitatively assessed through various assays measuring changes in collagen dynamics and cellular responses under stimulated conditions .
BMS-986020 exerts its pharmacological effects primarily through antagonism of lysophosphatidic acid receptor 1. This mechanism involves:
This mechanism highlights its potential utility in treating conditions characterized by excessive fibrotic response.
Relevant data indicate that BMS-986020 has favorable characteristics for drug formulation, including stability and solubility profiles conducive to bioavailability .
BMS-986020 has shown promise in several scientific applications:
Lysophosphatidic acid receptor 1 (LPA₁), a G protein-coupled receptor encoded by the LPAR1 gene, serves as a primary mediator of lysophosphatidic acid (LPA) signaling—a bioactive phospholipid abundantly present in biological fluids. Upon LPA binding, LPA₁ activates downstream pathways involving Gαi/o, Gα12/13, and Gαq proteins, triggering cytoskeletal reorganization, fibroblast proliferation, and cell migration [3] [8]. In pathological contexts, sustained LPA₁ activation promotes aberrant fibroblast recruitment, transforming growth factor-beta (TGF-β) potentiation, and excessive extracellular matrix (ECM) deposition. Crucially, LPA₁ stimulation enhances collagen synthesis and cross-linking through Rho GTPase and MAP kinase pathways, establishing it as a master regulator of fibrogenesis [5] [9]. In pulmonary tissue, this signaling cascade disrupts alveolar repair mechanisms, creating a profibrotic microenvironment characterized by irreversible ECM remodeling [1].
Idiopathic pulmonary fibrosis (IPF) features progressive lung scarring with median survival of 3–5 years post-diagnosis. The LPA-LPA₁ axis is mechanistically implicated in IPF pathogenesis through both direct and indirect mechanisms: Elevated LPA levels in bronchoalveolar lavage fluid of IPF patients correlate with disease severity, while genetic ablation of LPA₁ in murine models confers resistance to bleomycin-induced fibrosis [5] [9]. LPA₁ activation on lung fibroblasts induces α-smooth muscle actin expression and promotes their differentiation into collagen-secreting myofibroblasts. Additionally, LPA₁ mediates vascular leakage and epithelial barrier dysfunction, facilitating fibroblast invasion into injured alveoli [1] [5]. These pathways operate semi-independently of TGF-β, positioning LPA₁ as a complementary therapeutic target to existing antifibrotics. The clinical relevance is underscored by correlations between LPA₁ expression in fibrotic lungs and functional decline metrics like forced vital capacity (FVC) [4] [5].
The therapeutic targeting of LPA₁ commenced with early antagonists like Ki16425, which demonstrated antifibrotic effects but lacked oral bioavailability and receptor selectivity. BMS-986020 (AM-152) emerged from systematic medicinal chemistry efforts to develop high-affinity, orally bioavailable LPA₁ inhibitors [6] [8]. Its molecular structure features a biphenyl core linked to a cyclopropanecarboxylic acid moiety and an isoxazole ring, conferring nanomolar affinity (IC50 = 0.098 μM) and >300-fold selectivity over LPA₂ and LPA₃ receptors [6] [8]. Bristol Myers Squibb advanced BMS-986020 into clinical development following preclinical evidence of dose-dependent fibrosis reduction in in vivo models of lung and renal fibrosis [8] [10]. It received FDA Orphan Drug designation for IPF in 2011, marking the first LPA₁ antagonist to enter phase 2 trials for this indication [8] [10].
Table 1: Key Properties of BMS-986020
Property | Value | Source |
---|---|---|
Molecular Formula | C29H26N2O5 | [6] [8] |
Molecular Weight | 482.53 g/mol | [6] |
CAS Registry Number | 1257213-50-5 | [6] [8] |
LPA₁ IC50 | 0.098 μM | [8] |
Selectivity (vs LPA₂/LPA₃) | >300-fold | [8] |
Primary Mechanism | Competitive LPA1 Antagonism | [3] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7